molecular formula C12H11BrN6 B2457353 N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899975-04-3

N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2457353
CAS RN: 899975-04-3
M. Wt: 319.166
InChI Key: BKZDZMZBPUPMGA-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a triazolopyrimidine derivative . Triazolopyrimidines are a class of compounds that have been studied for their biological activity . They have been evaluated for their antiproliferative activity against several cancer cell lines .


Molecular Structure Analysis

The molecular structure of “N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” can be analyzed using various spectroscopic techniques such as NMR and IR .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” can be determined using various analytical techniques. For example, its melting point, solubility, and spectral data can be obtained through experimental methods .

Safety and Hazards

The safety and hazards associated with “N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” would depend on various factors such as its physical and chemical properties, how it is handled, and the extent of exposure .

Future Directions

The future directions for the study of “N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” could involve further investigation of its biological activity, potential therapeutic applications, and the development of novel derivatives with improved properties .

properties

IUPAC Name

N-(4-bromophenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN6/c1-2-19-12-10(17-18-19)11(14-7-15-12)16-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZDZMZBPUPMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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